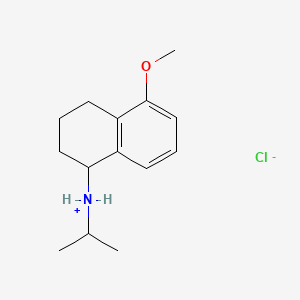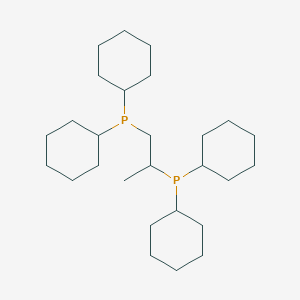
Dicyclohexyl(1-dicyclohexylphosphanylpropan-2-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis-(Dicyclohexylphosphino)propane is an organophosphorus compound with the molecular formula C26H48P2. It is a white solid that is soluble in nonpolar organic solvents. This compound is widely used as a bulky and highly basic diphosphine ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Bis-(Dicyclohexylphosphino)propane can be synthesized through the reaction of dicyclohexylphosphine with ethylene oxide under specific conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis-(Dicyclohexylphosphino)propane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: The oxidation of 1,2-Bis-(Dicyclohexylphosphino)propane can lead to the formation of phosphine oxides.
Reduction: Reduction reactions can produce diphosphines with different substituents.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis-(Dicyclohexylphosphino)propane is extensively used in scientific research due to its unique properties as a ligand in coordination chemistry. It is employed in the synthesis of transition metal complexes, which are crucial in catalysis and organic synthesis. Additionally, it finds applications in the fields of biology and medicine, where it is used in the development of new drugs and therapeutic agents. In industry, it is utilized in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which 1,2-Bis-(Dicyclohexylphosphino)propane exerts its effects involves its coordination to metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as cross-coupling reactions and hydrogenation. The molecular targets and pathways involved include the activation of substrates and the stabilization of intermediates during the reactions.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis-(Dicyclohexylphosphino)ethane (dcpe)
1,1'-Bis(dicyclohexylphosphino)ferrocene (dppf)
1,3-Bis(dicyclohexylphosphino)propane (dcp)
Eigenschaften
Molekularformel |
C27H50P2 |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
dicyclohexyl(1-dicyclohexylphosphanylpropan-2-yl)phosphane |
InChI |
InChI=1S/C27H50P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h23-27H,2-22H2,1H3 |
InChI-Schlüssel |
UFYQPOMAAKOMQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CP(C1CCCCC1)C2CCCCC2)P(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
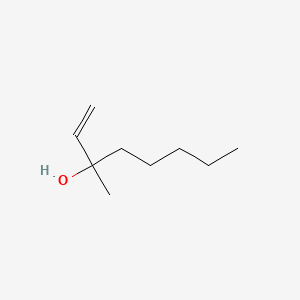
![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)

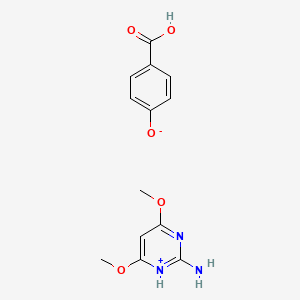
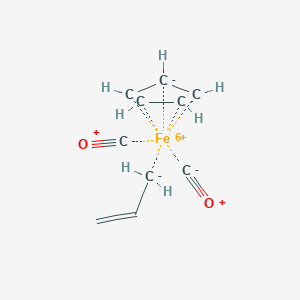
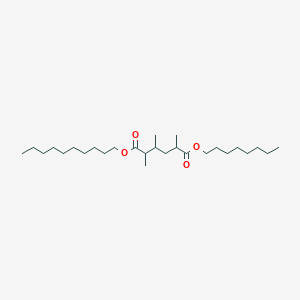
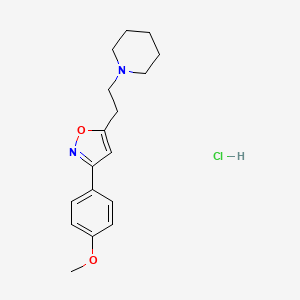
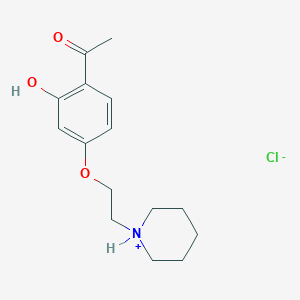

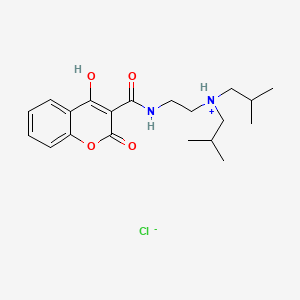

![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
